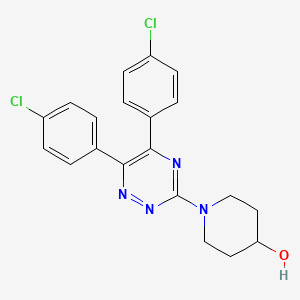![molecular formula C13H11N3O2 B12908870 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849201-24-7](/img/structure/B12908870.png)
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their unique chemical structures and versatile applications in various fields such as materials science, pharmaceuticals, and organic synthesis .
Métodos De Preparación
The synthesis of 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,5-a]pyrazine scaffold with high efficiency and selectivity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,5-a]pyrazine core or the methoxyphenyl group .
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the development of new synthetic methodologies and the design of novel compounds . In biology and medicine, it has shown potential as a pharmacophore for the development of drugs targeting various diseases, including cancer and infectious diseases . Additionally, it has applications in materials science, where it is used in the development of optoelectronic devices and sensors .
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . These compounds share similar structural features but may differ in their reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
849201-24-7 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-3-9(5-10)11-7-16-8-14-6-12(16)13(17)15-11/h2-8H,1H3,(H,15,17) |
Clave InChI |
FTWGPYOIFVZQAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CN3C=NC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)




![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)




![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)



